Ethyl 2-sulfamoylacetate
Overview
Description
Ethyl 2-sulfamoylacetate is a carbonyl compound that acts as an inhibitor of the enzyme urea cycle . It can be used in the treatment of hyperammonemia, a condition where there is an excess level of ammonia in the body . This compound contains one sulfur atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code:1S/C4H9NO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)
. The molecular weight of the compound is 167.19 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.19 g/mol . The compound is stored at a temperature of 28°C .Relevant Papers The paper “An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents” by Laila Rubab et al. discusses the use of this compound in the synthesis of 3-sulfonamide substituted coumarin scaffolds .
Scientific Research Applications
Peptide Synthesis
Ethyl 2-sulfamoylacetate has been explored in the context of peptide synthesis. The 2-(p-nitrophenylthio)ethyl group, akin to the 2-methylthioethyl group, offers a method for carboxyl-group protection in peptide synthesis. This group can be selectively removed after conversion into the corresponding sulphone by treatment with alkali, which is advantageous in synthetic processes (Amaral, 1969).
Inhibition of In Vitro Angiogenesis
Sulfamoylation of estradiol derivatives, which is structurally related to this compound, has shown efficacy in inhibiting angiogenesis in vitro. This is significant in cancer research, particularly in the context of breast cancer, where inhibition of angiogenesis can be a crucial therapeutic strategy (Newman et al., 2004).
Sulfa-Michael Reactions
Ethyl glyoxylate N-tosylhydrazone, related to this compound, serves as an excellent sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals. This methodology provides a direct access to γ-keto- and γ-hydroxy sulfones, which are important in various chemical syntheses (Fernández et al., 2014).
Environmental Studies
Studies have been conducted on perfluorinated alkyl sulfonamides, which are structurally related to this compound, focusing on their occurrence and effects in the environment, particularly inindoor and outdoor air, and in dust. These studies are essential for understanding the environmental impact and human exposure to these compounds, especially considering their use in consumer products (Shoeib et al., 2005).
Glutaminase Inhibition
Research on compounds structurally similar to this compound, like Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, has been directed towards the development of glutaminase inhibitors. These inhibitors are studied for their potential in cancer therapy, as they can attenuate the growth of cancer cells in vitro and in vivo (Shukla et al., 2012).
Ethyl Sulfate Studies
Ethyl sulfate, a metabolite closely related to this compound, has been explored as a biomarker for recent alcohol consumption. Its stability and metabolic pathways are significant in forensic science and substance abuse treatment (Wurst et al., 2006).
Environmental Persistence of PFASs
Studies on perfluoroalkyl sulfonamides, analogous to this compound, have revealed their persistence and impact in various environmental systems. Understanding the biotransformation and environmental fate of these compounds is crucial for assessing their environmental and health impacts (Zhang et al., 2020).
Synthesis of Organic Intermediates
The synthesis of compounds like Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate, which are important in the fields of dye, medicine, and pesticide, also aligns with the chemical nature of this compound. These syntheses are essential for industrial applications and have seen significant developments over the years (Hunsheng & Heng, 2014).
Mechanism of Action
Target of Action
Ethyl 2-sulfamoylacetate primarily targets the urea cycle enzyme . The urea cycle is a series of biochemical reactions in mammals that produces urea from ammonia. This process is important for the removal of excess nitrogen created by the use of amino acids for energy production.
Mode of Action
As an inhibitor of the urea cycle enzyme, this compound interferes with the normal function of this enzyme, thereby affecting the conversion of ammonia to urea . This interaction results in the accumulation of ammonia in the body, a condition known as hyperammonemia.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urea cycle . By inhibiting the urea cycle enzyme, this compound disrupts the normal conversion of ammonia to urea, leading to an excess level of ammonia in the body. The downstream effects of this disruption can include neurological disturbances, as high levels of ammonia in the blood can lead to brain damage and other neurological problems.
Result of Action
The primary result of this compound’s action is the development of hyperammonemia , a condition characterized by an excess level of ammonia in the body . This can lead to a variety of symptoms, including fatigue, nausea, vomiting, and in severe cases, neurological problems such as seizures and coma.
Biochemical Analysis
Biochemical Properties
Ethyl 2-Sulfamoylacetate plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urea cycle . This interaction with the urea cycle suggests that this compound may have a potential role in the regulation of nitrogen metabolism in the body.
Metabolic Pathways
This compound is involved in the urea cycle, a crucial metabolic pathway in the body that helps eliminate excess nitrogen
Properties
IUPAC Name |
ethyl 2-sulfamoylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUPBHNRKOZUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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